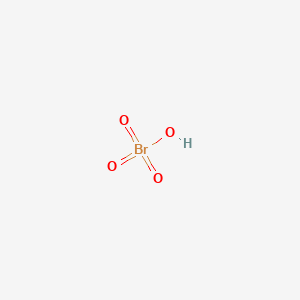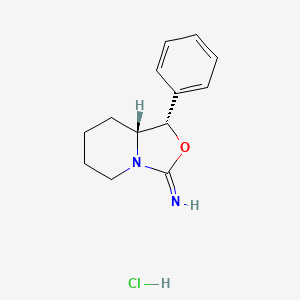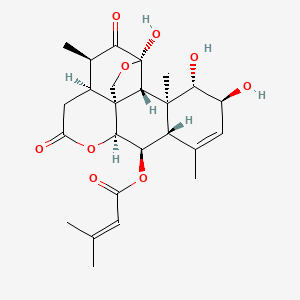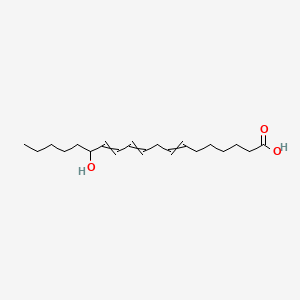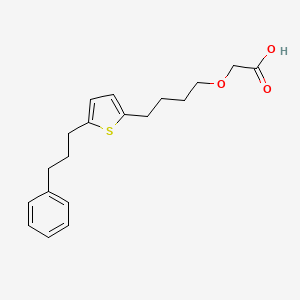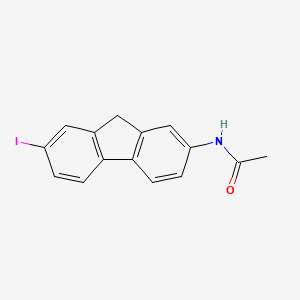
N-2-Acetylamino-7-iodofluorene
Overview
Description
N-2-Acetylamino-7-iodofluorene is a synthetic compound that belongs to the class of halogenated aromatic compounds. It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes an iodine atom attached to the fluorene ring, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Acetylamino-7-iodofluorene typically involves the iodination of N-2-acetylaminofluorene. The process begins with the acetylation of 2-aminofluorene to form N-2-acetylaminofluorene. This intermediate is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 7-position of the fluorene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: N-2-Acetylamino-7-iodofluorene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom, resulting in the formation of N-2-acetylaminofluorene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted derivatives of this compound.
Oxidation Reactions: Oxidized derivatives such as N-2-acetylamino-7-iodofluorenone.
Reduction Reactions: The primary product is N-2-acetylaminofluorene.
Scientific Research Applications
N-2-Acetylamino-7-iodofluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is utilized in studies related to DNA binding and mutagenesis.
Medicine: Research involving this compound focuses on its potential as a therapeutic agent and its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-2-Acetylamino-7-iodofluorene involves its interaction with DNA. The compound binds covalently to the C8 position of guanine residues in DNA, leading to the formation of DNA adducts. These adducts can cause mutations by inducing frameshift mutations at specific sequences called mutation hot spots . The binding of the compound to DNA can interfere with DNA replication and transcription, leading to various biological effects.
Comparison with Similar Compounds
N-2-Acetylamino-7-iodofluorene is unique due to the presence of the iodine atom at the 7-position of the fluorene ring. Similar compounds include:
N-2-Acetylaminofluorene: Lacks the iodine atom and is used as a model compound for studying the effects of aromatic amines.
N-2-Acetoxy-N-2-acetylaminofluorene: Contains an acetoxy group and is used in studies related to DNA binding and mutagenesis.
N-2-Acetylamino-7-fluorofluorene: Contains a fluorine atom instead of iodine and is used in similar research applications.
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological molecules and its utility in various research applications.
Properties
IUPAC Name |
N-(7-iodo-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIYCGXUWMUYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962926 | |
| Record name | N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43146-78-7 | |
| Record name | 7-Iodo-N-2-acetylaminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043146787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-Acetylamino-7-iodofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(7-Iodo-9H-fluoren-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETAMIDO-7-IODOFLUORENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-2-Acetylamino-7-iodofluorene interact with DNA and what are the downstream effects?
A1: AAIF, similar to its parent compound N-2-acetylaminofluorene (AAF), primarily interacts with DNA by forming adducts at the C8 position of guanine bases [, ]. This adduct formation disrupts the normal structure and function of DNA, ultimately leading to mutations. [] highlights that AAIF, compared to AAF, exhibits a greater propensity to induce frameshift mutations, specifically deletions within specific DNA sequences. This difference in mutagenic potential underscores the influence of the iodine atom in AAIF on its interaction with DNA and subsequent biological consequences.
Q2: How does the structure of this compound relate to its activity compared to similar compounds?
A2: While the provided abstracts don't delve into the full structural characterization of AAIF, they emphasize the significance of the iodine atom at the 7th position. [] focuses on analyzing mutations induced by AAIF in bacterial plasmids, showcasing its potent mutagenic activity. Comparing AAIF's activity with AAF and its deacetylated form, N-2-aminofluorene (AF), reveals the structure-activity relationship. The iodine atom in AAIF likely enhances its electrophilicity, leading to a higher affinity for nucleophilic sites in DNA and consequently increased mutagenic potential. This comparative analysis underscores how subtle structural modifications within this class of compounds can significantly impact their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)
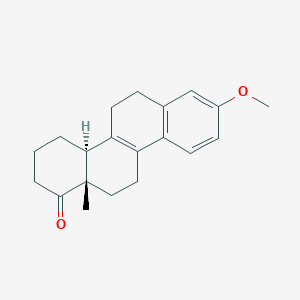
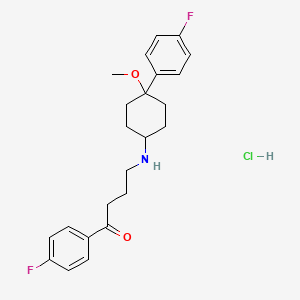

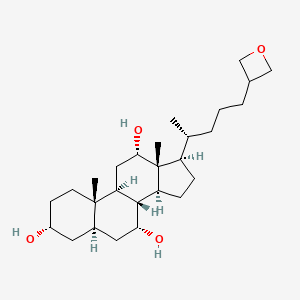

![2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetic acid](/img/structure/B1211471.png)
